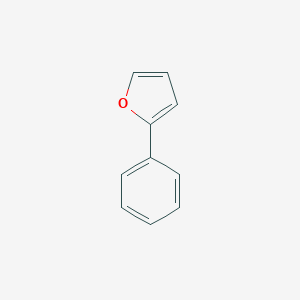

2-Phenylfuran

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Phenylfuran has been described in various studies . For instance, one study describes a biosynthetically inspired route to substituted furans using the Appel reaction . Another study discusses the regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters .Molecular Structure Analysis

The molecular structure of 2-Phenylfuran is represented by the InChI code1S/C10H8O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H . This indicates that the molecule consists of a furan ring attached to a phenyl group. Chemical Reactions Analysis

While specific chemical reactions involving 2-Phenylfuran are not detailed in the search results, furan derivatives in general are known to undergo various reactions . For instance, phenols, which are structurally similar to 2-Phenylfuran, undergo oxidation to yield 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

2-Phenylfuran has a density of approximately 1.0 g/cm³ . Its boiling point is around 222.4°C at 760 mmHg . The compound has a vapor pressure of 0.2±0.4 mmHg at 25°C and an enthalpy of vaporization of 44.0±3.0 kJ/mol . The flash point is approximately 86.4°C . The index of refraction is 1.540 .Applications De Recherche Scientifique

Synthesis of Polysubstituted Furans

Specific Scientific Field

Organic Chemistry

Summary of the Application

2-Phenylfuran is used in the regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters .

Methods of Application

The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .

Results or Outcomes

This method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .

Sirtuin 2 Inhibitors

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

2-Phenylfuran derivatives have been identified as new human Sirtuin 2 inhibitors . Sirtuin 2, a member of the sirtuin family, is a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Methods of Application

The structure-activity relationship (SAR) analyses of a series of synthesized (5-phenylfuran-2-yl)methanamine derivatives led to the identification of a potent compound .

Results or Outcomes

A potent compound with an IC50 value of 2.47 μM was identified, which is more potent than AGK2 (IC50 = 17.75 μM). This compound likely possesses better water solubility (cLogP = 1.63 and cLogS = -3.63) .

Synthesis of Chelate Complexes

Specific Scientific Field

Coordination Chemistry

Summary of the Application

2-Phenylfuran is used in the synthesis of furanyl-functionalised 2,2’:6’,2”-terpyridines .

Methods of Application

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

The results or outcomes of this application are not detailed in the source .

Antibacterial Activity

Summary of the Application

Furan derivatives, including 2-Phenylfuran, have been recognized for their remarkable therapeutic efficacy. They are used in the search for new drugs to combat microbial resistance .

Methods of Application

The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .

Results or Outcomes

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas .

Sustainable Chemicals

Specific Scientific Field

Green Chemistry

Summary of the Application

Furans and their derivatives, including 2-Phenylfuran, are being used as sustainable chemicals in various industries such as textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace and the automotive industries .

Results or Outcomes

The use of furans and their derivatives has made steady, impressive, and progressive impacts over the last 9 decades .

Biocatalysis

Specific Scientific Field

Biotechnology

Summary of the Application

Compounds belonging to the furan platform, including 2-Phenylfuran, are being used in the field of biocatalysis .

Safety And Hazards

2-Phenylfuran is associated with certain hazards. The safety information includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propriétés

IUPAC Name |

2-phenylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXNJAXHHFZVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333986 | |

| Record name | 2-phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylfuran | |

CAS RN |

17113-33-6 | |

| Record name | 2-phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)